3-(3-Methyl-3-butenyl)benzoic acid
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Description
Molecular Structure Analysis
The molecular structure of 3-(3-Methyl-3-butenyl)benzoic acid comprises a benzene ring (benzoic acid moiety) and an alkenyl side chain. The alkenyl group consists of a double bond and a methyl group. The compound’s 2D and 3D structures can be visualized using tools such as the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial and Molluscicidal Activities
3-(3-Methyl-3-butenyl)benzoic acid has been identified in various studies for its antimicrobial and molluscicidal properties. Compounds structurally related to 3-(3-Methyl-3-butenyl)benzoic acid have been isolated from Piper aduncum leaves, showing significant antibacterial activities and molluscicidal effects (Orjala et al., 1993).
Antiparasitic Activity
Derivatives of 3-(3-Methyl-3-butenyl)benzoic acid have been reported to possess antiparasitic activity. A study on Piper species revealed that certain compounds, structurally related to 3-(3-Methyl-3-butenyl)benzoic acid, exhibited leishmanicidal and trypanocidal activities (Flores et al., 2008).
Effect on Bacterial Cells
Research on Staphylococcus aureus demonstrated that benzoic acid derivatives, including 3-(3-methsl-2-butenyl)-4-hydroxybenzoic acid, can influence the population of penicillinase-producing cells, indicating a potential role in bacterial resistance mechanisms (Dulaney, 1970).
C-H Activation in Carboxylic Acids
The compound has been used to study C-H activation in carboxylic acids. Research on Pd-catalyzed methylation and arylation of carboxylic acids, including 3-(3-Methyl-3-butenyl)benzoic acid, has been conducted to understand these chemical processes (Giri et al., 2007).
Biosynthesis in Plant Cell Cultures
The compound has been implicated in the biosynthesis of benzoic acids in cell cultures of certain plants. A study on Hypericum androsaemum and Centaurium erythraea highlighted the role of similar benzoic acid derivatives in xanthone biosynthesis (El-Mawla et al., 2001).
Oxidative Cross-Coupling Reactions
3-(3-Methyl-3-butenyl)benzoic acid and its derivatives have been studied for their role in oxidative cross-coupling reactions, which are significant in organic synthesis (Miura et al., 1998).
Cytotoxicity and Antileishmanial Potential
Piper hispidum, containing derivatives of 3-(3-Methyl-3-butenyl)benzoic acid, was studied for cytotoxicity and antileishmanial potential. This highlights the potential medicinal applications of these compounds (Friedrich et al., 2005).
properties
IUPAC Name |
3-(3-methylbut-3-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGQZLAIFKEWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641266 |
Source
|
Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-3-butenyl)benzoic acid | |
CAS RN |
732249-43-3 |
Source
|
Record name | 3-(3-Methylbut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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